![molecular formula C9H8N2O2S B8218276 Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B8218276.png)
Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound that features a fused pyridine and thiophene ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate typically involves the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This method uses methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate as a starting material, which is then reacted with various bromonitrobenzenes. The nitro groups of the coupling products are subsequently reduced to yield the corresponding amino compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
化学反应分析
Types of Reactions: Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction would produce amino derivatives.
科学研究应用
Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anticancer properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the cell cycle and induce apoptosis in certain cancer cell lines . The compound likely interacts with enzymes and receptors involved in these processes, although the exact molecular targets are still under investigation.
相似化合物的比较
Thieno[3,2-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thienopyrimidine derivatives: These are structural analogs of purines and have various pharmacological properties, including anticancer activities.
Uniqueness: Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to induce apoptosis and affect the cell cycle distinguishes it from other similar compounds.
属性
IUPAC Name |
methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)6-4-11-8(10)5-2-3-14-7(5)6/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVGCAQMHMDDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C2=C1SC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
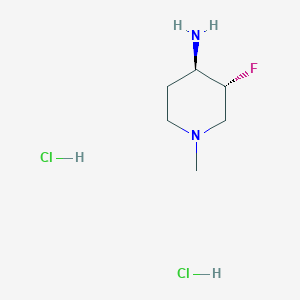
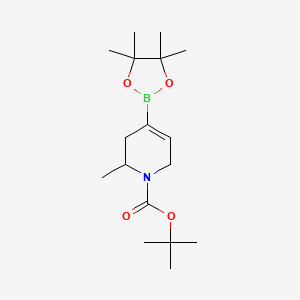

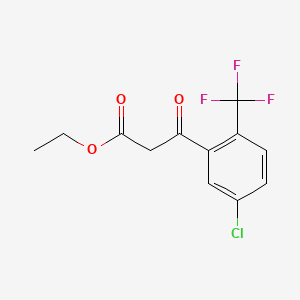

![2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8218235.png)
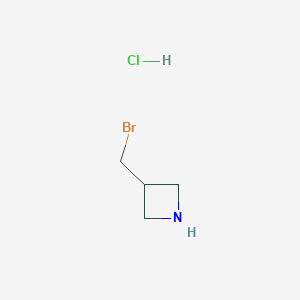
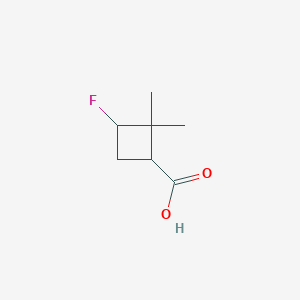
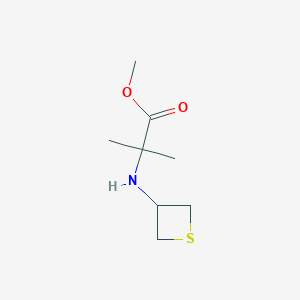
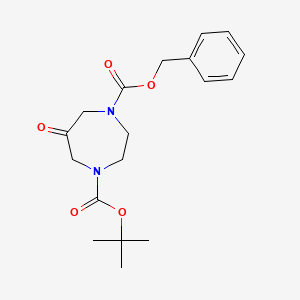
![Ethyl3-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B8218279.png)
![6-Chlorothieno[3,2-c]pyridin-2-amine](/img/structure/B8218283.png)

![2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid](/img/structure/B8218290.png)
